4-(3,4-Dichlorophenyl)benzonitrile
Description
4-(3,4-Dichlorophenyl)benzonitrile is a benzonitrile derivative featuring a 3,4-dichlorophenyl substituent attached to the para position of the benzonitrile core. Its molecular formula is C₁₃H₇Cl₂N, with a molecular weight of 248.11 g/mol. This compound has garnered attention in pharmacological research, particularly in combination therapies for menopausal symptoms and cognitive disorders .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHXUBQXXOEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742690 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260497-25-3 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize 4-(3,4-Dichlorophenyl)benzonitrile is through the Suzuki–Miyaura coupling reaction.
Nitrile Formation: Another method involves the direct cyanation of 3,4-dichlorobenzaldehyde using hydroxylamine hydrochloride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production often employs the Suzuki–Miyaura coupling due to its efficiency and high yield. The reaction conditions typically involve a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(3,4-Dichlorophenyl)benzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-(3,4-dichlorophenyl)benzylamine.
Oxidation: Formation of 4-(3,4-dichlorophenyl)benzoic acid.
Scientific Research Applications
Chemistry: 4-(3,4-Dichlorophenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of nitrile-containing compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of nitriles .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogues
3-(3,4-Dichlorophenyl)benzonitrile
- Molecular Formula : C₁₃H₇Cl₂N
- CAS No.: 149986-59-4
- Key Differences : The dichlorophenyl group is attached to the benzonitrile core at the meta position instead of the para position.
- Applications : This compound was discontinued, likely due to inferior pharmacokinetic properties or toxicity concerns compared to its para-substituted counterpart .
4-[(3-Chlorophenyl)carbonyl]benzonitrile
- Molecular Formula: C₁₄H₈ClNO
- CAS No.: 261783-90-8
- Key Differences : A ketone group bridges the benzonitrile and 3-chlorophenyl moieties, increasing molecular rigidity and altering electronic properties.
- Applications : Used as a biochemical reagent, though specific pharmacological data are unavailable .
3-Chloro-4-(4-formylphenoxy)benzonitrile
- Molecular Formula: C₁₄H₈ClNO₂
- CAS No.: 676494-58-9
- Key Differences: Incorporates a formylphenoxy group, introducing an ether linkage and aldehyde functionality.
- Applications: No reported therapeutic uses; primarily a synthetic intermediate .
Pharmacologically Relevant Derivatives
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- Molecular Formula : C₁₇H₁₆Cl₂N₂
- Key Differences : A tetrahydro-naphthalenamine scaffold replaces the benzonitrile group, with a methylamine substituent.
- Applications: Used in combination with eszopiclone for treating menopause-related cognitive dysfunction, suggesting synergistic neuropharmacological activity .
4-[[(2R,3S,4R,5R)-5-[6-Amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-oxolan-2-yl]methoxymethyl]benzonitrile
- Molecular Formula : C₂₅H₂₃Cl₂N₇O₄
- Key Differences : A nucleoside analogue with a benzonitrile-modified sugar moiety. The dichlorophenyl group is part of a purine-based structure.
- Applications: Potential antiviral or anticancer agent due to its nucleoside mimicry, though detailed studies are lacking .
Key Research Findings
Positional Isomerism Impacts Bioactivity : The para-substituted 4-(3,4-dichlorophenyl)benzonitrile demonstrates superior pharmacological utility compared to its meta-substituted isomer, likely due to optimized steric and electronic interactions with biological targets .
Functional Group Modifications Alter Applications : Introduction of ketone or ether groups (e.g., 4-[(3-chlorophenyl)carbonyl]benzonitrile) shifts utility from therapeutic to synthetic or reagent roles, emphasizing the nitrile group's role in drug design .
Combination Therapies Enhance Efficacy : The dichlorophenyl-benzenenitrile scaffold shows promise in multi-drug regimens, as seen in its synergy with eszopiclone for cognitive disorders .
Biological Activity
4-(3,4-Dichlorophenyl)benzonitrile, also known by its chemical identifier (CAS No. 1260497-25-3), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-cancer properties, supported by various studies and case analyses.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C13H8Cl2N
- Molecular Weight : 265.12 g/mol
- Canonical SMILES : ClC1=CC=C(C=C1Cl)C(C#N)=C
This compound features a benzonitrile core substituted with dichlorophenyl groups, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 40 µg/mL | 21 |
| Escherichia coli | 200 µg/mL | 14 |
| Bacillus subtilis | 300 µg/mL | 12 |
| Pseudomonas aeruginosa | 500 µg/mL | 10 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of this compound have been studied using various cancer cell lines. The compound was tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines using the MTT assay to determine cell viability. The results are as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 25.72 ± 3.95 |
| MDA-MB-231 | 45.2 ± 13.0 |
These findings suggest that the compound has moderate cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in anti-cancer therapies .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, which is essential for effective cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of benzonitrile highlighted the superior antimicrobial activity of compounds containing dichlorophenyl substitutions compared to their non-substituted counterparts. This reinforces the significance of structural modifications in enhancing biological activity .
- Cancer Treatment Potential : In vivo studies involving tumor-bearing mice demonstrated that administration of this compound resulted in significant tumor growth suppression, further supporting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
